molecular formula C8F17SO2NHC4H9<br>C12H10F17NO2S B12072324 N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide CAS No. 31506-34-0

N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

Cat. No.: B12072324
CAS No.: 31506-34-0
M. Wt: 555.25 g/mol
InChI Key: UUZCNLZINSJLSR-UHFFFAOYSA-N
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Description

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE is a perfluorinated compound known for its unique chemical properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE typically involves the reaction of perfluorooctanesulfonyl fluoride with n-butylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The reaction can be represented as follows:

C8F17SO2F+C4H9NH2C8F17SO2NHC4H9+HF\text{C}_8\text{F}_{17}\text{SO}_2\text{F} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_8\text{F}_{17}\text{SO}_2\text{NH}\text{C}_4\text{H}_9 + \text{HF} C8​F17​SO2​F+C4​H9​NH2​→C8​F17​SO2​NHC4​H9​+HF

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although its perfluorinated nature makes it highly resistant to such reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases or acids, depending on the desired transformation. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .

Scientific Research Applications

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE involves its interaction with molecular targets through its sulfonamide group. This interaction can alter the solubility and reactivity of certain substances, making it useful in various experimental and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylperfluorooctanesulfonamide (N-MeFOSA)
  • N-Ethylperfluorooctanesulfonamide (N-EtFOSA)
  • Perfluorooctanesulfonamide (FOSA)

Uniqueness

N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE is unique due to its n-butyl group, which imparts distinct chemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .

Properties

CAS No.

31506-34-0

Molecular Formula

C8F17SO2NHC4H9
C12H10F17NO2S

Molecular Weight

555.25 g/mol

IUPAC Name

N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide

InChI

InChI=1S/C12H10F17NO2S/c1-2-3-4-30-33(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h30H,2-4H2,1H3

InChI Key

UUZCNLZINSJLSR-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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